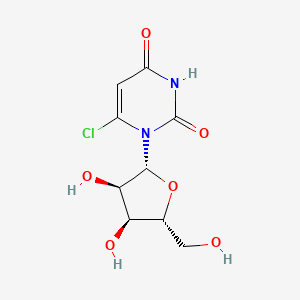

6-Chlorouridine

Description

Structure

3D Structure

Properties

CAS No. |

255723-79-6 |

|---|---|

Molecular Formula |

C9H11ClN2O6 |

Molecular Weight |

278.64 g/mol |

IUPAC Name |

6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11ClN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 |

InChI Key |

CYMWXTBIGHJEJG-YXZULKJRSA-N |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chlorouracil and Its Nucleoside Derivatives

Established Synthetic Pathways for 6-Chlorouracil (B25721)

6-Chlorouracil serves as a critical precursor in the synthesis of numerous biologically active molecules. ontosight.ai Its preparation has been the subject of extensive research to develop efficient and scalable methods.

A predominant method for synthesizing 6-chlorouracil involves a two-step process: cyclization followed by halogenation. guidechem.com A common industrial route starts with the cyclization of diethyl malonate and urea (B33335) to produce an intermediate, barbituric acid (or pyrimidine-2,4,6(1H,3H,5H)-trione). guidechem.com This intermediate is then subjected to a halogenation reaction, typically using phosphorus oxychloride (POCl₃), to yield the final 6-chlorouracil product. guidechem.comgoogle.com The reaction conditions for the cyclization step must be anhydrous to ensure efficiency. guidechem.com

An alternative approach involves starting with 2,4,6-trichloropyrimidine. chemicalbook.com Through controlled hydrolysis with a base like sodium hydroxide (B78521) (NaOH) followed by acidification, 6-chlorouracil can be obtained in high yield. chemicalbook.com This method offers a different pathway to the target compound, starting from a pre-halogenated pyrimidine (B1678525) ring. chemicalbook.com

Variations of the cyclization-halogenation route have been developed for related derivatives. For instance, 5-alkyl-6-chlorouracils can be prepared from the corresponding 5-alkylbarbituric acids. mdpi.com These starting materials are first condensed from an appropriate diethyl alkylmalonate and urea. mdpi.com The resulting 5-alkylbarbituric acid is then treated with phosphorus oxychloride, often in the presence of N,N-dimethylaniline, to produce the chlorinated uracil (B121893) derivative. mdpi.com

Table 1: Comparison of Industrial Synthesis Routes for 6-Chlorouracil

| Feature | Older Method | Optimized Industrial Route |

| Starting Materials | Ethyl diethylmalonate, Urea | Diethylmalonate, Urea |

| Key Steps | Cyclization, Halogenation | Cyclization, Halogenation |

| Atom Economy | Poor guidechem.com | Good guidechem.com |

| Overall Yield | Low guidechem.com | 61.5% guidechem.com |

| Reaction Conditions | Not specified | Milder guidechem.com |

| Industrial Suitability | Not ideal | Suitable guidechem.com |

Cyclization and Halogenation Approaches

Derivatization Strategies for 6-Chlorouracil Nucleosides and Related Analogs

The 6-chloro substituent on the uracil ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of nucleoside derivatives and related analogs through various derivatization strategies.

The nitrogen atoms of the uracil ring (N1 and N3) are common sites for alkylation, leading to a diverse class of derivatives. The regioselective alkylation of 6-chlorouracil can be achieved using various alkylating agents in the presence of a base. nih.gov For example, reacting 6-chlorouracil with alkyl iodides like methyl iodide or propyl iodide in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate (K₂CO₃) as the base affords N-alkylated products in yields of 60-70%. nih.gov

More complex alkyl groups can also be introduced. The alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile (B57715) using sodium hydride (NaH) as a base produces the N1-benzylated uracil derivative. googleapis.combeilstein-journals.org This product can be further alkylated at the N3 position with a second agent, such as iodomethane, to yield a 1,3-disubstituted uracil. googleapis.com This stepwise approach allows for the synthesis of N,N-dialkylated derivatives with different substituents at each nitrogen atom. googleapis.comresearchgate.net

Table 2: Examples of N-Alkylation Reactions of 6-Chlorouracil

| Alkylating Agent(s) | Base / Solvent | Position(s) Alkylated | Product Type | Reference |

| Methyl Iodide / Propyl Iodide | K₂CO₃ / DMSO | N1 and/or N3 | N-Alkyl/Dialkyl-6-chlorouracils | nih.gov |

| 2-(bromomethyl)benzonitrile | NaH / DMF-DMSO | N1 | N-Benzyluracil derivative | googleapis.com |

| 1. 2-(bromomethyl)benzonitrile2. Iodomethane | 1. NaH / DMF-DMSO2. NaH / DMF/THF | N1, N3 | 1,3-Disubstituted uracil | googleapis.com |

| Benzyl bromide, 3,5-dimethylbenzyl bromide | K₂CO₃ / DMF | N1, N3 | 1,3-Dibenzyluracil derivative | researchgate.net |

Beyond N-alkylation, the 6-chlorouracil scaffold can be functionalized at other positions to modulate its chemical properties and biological activity. The chlorine atom at the C6 position is a prime site for nucleophilic substitution. It can be displaced by various nucleophiles, such as thiols, to introduce arylsulfanyl groups. researchgate.net For instance, treating 5-alkyl-6-chlorouracils with thiophenol in the presence of potassium hydroxide (KOH) leads to the formation of 6-(arylsulfanyl)uracils. researchgate.net Similarly, reaction with substituted piperazines yields 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. mdpi.com

The C5 position of the uracil ring is another target for modification. Direct C-H arylation of protected uracils provides a modern and efficient route to 5-aryluracil bases. acs.org This strategy avoids the pre-functionalization of the C5 position and offers a direct path to compounds with potentially enhanced biological profiles. acs.org Furthermore, regioselective functionalization at the C6 position can also be achieved through lithiation, which allows for the introduction of various substituents, including azido (B1232118) groups, after subsequent reactions. tandfonline.com

The synthesis of nucleoside analogs requires precise control over stereochemistry, particularly at the anomeric carbon of the sugar moiety. A notable strategy for the synthesis of 5-halogenated uracil nucleosides involves the formation of a key intermediate: a 5-halo-6-azido-5,6-dihydrouracil derivative. cdnsciencepub.com

This method involves reacting a starting nucleoside, such as uridine (B1682114) or 2'-deoxyuridine, with a halogenating agent (e.g., iodine monochloride, N-bromosuccinimide, or N-chlorosuccinimide) in the presence of sodium azide (B81097). cdnsciencepub.com This reaction proceeds through the formation of a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com This transient species can sometimes be isolated, confirming the reaction mechanism. cdnsciencepub.com The intermediate then undergoes elimination of hydrazoic acid (HN₃) to yield the final 5-halogenated uracil nucleoside. cdnsciencepub.com This process is highly efficient and preserves the stereochemistry of the original sugar moiety, making it a stereoselective method for producing these derivatives. cdnsciencepub.com The synthesis of 6-azidouracil nucleosides has also been accomplished by displacing a 6-iodo or a 6-mesyloxy group with sodium azide, highlighting the utility of azide displacement in creating functionalized nucleosides. tandfonline.com

Functionalization at Other Positions for Enhanced Activity

Novel Synthetic Approaches and Future Methodological Developments

The synthesis of 6-chlorouridine and its parent base, 6-chlorouracil, is pivotal for the development of a wide array of therapeutic agents and research compounds. Continuous innovation in synthetic organic chemistry has led to more efficient, selective, and sustainable methods for producing these valuable molecules. This section details recent novel synthetic strategies and looks toward future methodological advancements that promise to further refine the synthesis of 6-chlorouracil and its nucleoside derivatives.

Novel Synthetic Approaches

Recent research has moved beyond traditional chlorination and substitution methods, focusing on advanced catalytic and multi-step strategies to build complex molecular architectures from 6-chlorouracil and its derivatives. These approaches offer greater control over the final product and enable the creation of previously inaccessible compounds.

One significant area of development is the use of metal-catalyzed cross-coupling reactions. For instance, a novel methodology for synthesizing pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones (indolizinouracils) has been developed. rsc.orgrsc.org This multi-step process begins with a chemoselective C–N coupling of N,N-dimethyl-5-bromo-6-chlorouracil with N-heterocycles like pyrrole (B145914) or indole. This is followed by a Sonogashira cross-coupling reaction with various alkynes and a final, key cycloisomerization step catalyzed by Indium(III) chloride (InCl₃). rsc.orgrsc.org This strategy is notable for its tolerance of various functional groups and its ability to construct a hitherto unknown heterocyclic core. rsc.org

Another innovative approach involves a concise, copper-catalyzed double-amidination reaction to synthesize xanthine (B1682287) derivatives directly from 6-chlorouracil. nih.gov This process involves an initial intermolecular C-Cl amidination, followed by an intramolecular oxidative C-H amidination. nih.gov The use of sustainable oxidants like O₂ makes this an attractive method for building the xanthine scaffold efficiently, avoiding the need for later-stage functionalization. nih.gov

Furthermore, fused uracil derivatives have been synthesized through the reaction of 6-hydrazinyluracils (derived from 6-chlorouracil) with various reagents like ninhydrin (B49086) and isatin (B1672199) to create complex polycyclic systems such as indenopyrimidopyridazines. nih.gov Tandem radical reactions also represent a cutting-edge technique. For example, a 6-phenylselenouridine derivative can undergo a tandem radical 1,6-hydrogen transfer and cyclization to produce 5',6-C-cyclouridine, a conformationally restricted nucleoside analogue. researchgate.net

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Multi-step Cycloisomerization | N,N-dimethyl-5-bromo-6-chlorouracil | Pd(PPh₃)₂Cl₂, CuI, Arylacetylene, InCl₃ | Indolizinouracils | rsc.orgrsc.org |

| Double-Amidination Reaction | 6-Chlorouracil | Amidines, Cu catalyst, O₂ or tBu₂O₂ | Polysubstituted Xanthines | nih.gov |

| Condensation/Cyclization | 6-Hydrazinyluracil | Ninhydrin, Isatin, Benzil | Fused Uracils (e.g., Indenopyrimidopyridazines) | nih.gov |

| Tandem Radical Cyclization | 6-Phenylselenouridine derivative | (TMS)₃SiH, AIBN | 5',6-C-Cyclouridine | researchgate.net |

Future Methodological Developments

The future of synthesizing 6-chlorouracil and its nucleoside derivatives is geared towards greener, more efficient, and highly selective technologies. The field is rapidly evolving, with a significant emphasis on biocatalysis and continuous manufacturing processes. numberanalytics.comresearchgate.net

Biocatalytic and Chemoenzymatic Synthesis: A major trend is the increasing use of enzymes as biocatalysts to overcome challenges in traditional organic synthesis, such as achieving high chemo-, regio-, and stereoselectivity. researchgate.net Enzymes like nucleoside phosphorylases (NPs) are particularly valuable. tandfonline.com They catalyze the reversible phosphorolysis of nucleosides, allowing for the transfer of a sugar moiety to a modified base like 6-chlorouracil in a process called transglycosylation. researchgate.nettandfonline.com This enzymatic approach offers an environmentally friendly alternative to chemical methods, often requiring fewer synthesis steps and proceeding under mild conditions. researchgate.net The development of a "toolbox" of biocatalysts capable of mediating specific transformations, such as modifications at the 2'- and 4'-positions of the ribose sugar, is a significant area of ongoing research. tandfonline.com

Flow Chemistry and Advanced Processing: Flow chemistry and microwave-assisted synthesis are being developed to enhance the efficiency, safety, and scalability of nucleoside analogue production. numberanalytics.com Continuous flow processes, in particular, may help overcome the challenges of scaling up enzymatic cascade syntheses from the analytical to the preparative level. tandfonline.com Recent reports have demonstrated the successful use of continuous flow biocatalysis for synthesizing nucleoside analogues, using immobilized enzymes to facilitate the reactions. tandfonline.com

Challenges and Outlook: Despite the progress, key challenges remain, particularly in achieving perfect stereoselectivity and regioselectivity in chemical syntheses. numberanalytics.com Future research will likely focus on designing new nucleoside analogues with improved properties and exploring novel applications in fields like gene therapy and synthetic biology. numberanalytics.com The integration of biocatalysis with automated, continuous flow systems represents a promising frontier for the industrial production of this compound and other valuable nucleoside analogues.

| Methodology | Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Often multi-step, may use harsh reagents and protecting groups. | Well-established, versatile for many transformations. | Lower selectivity (stereo-/regio-), environmental concerns, purification difficulties. | nih.gov |

| Biocatalytic Synthesis | Uses enzymes (e.g., Nucleoside Phosphorylases) as catalysts. | High chemo-, regio-, and stereoselectivity; mild reaction conditions; environmentally friendly. researchgate.nettandfonline.com | Enzyme stability, substrate scope, scalability of processes. tandfonline.com | researchgate.nettandfonline.com |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to optimize the synthetic route. | Leverages the strengths of both methods; can create novel molecules efficiently. researchgate.net | Compatibility of reaction conditions between chemical and enzymatic steps. | researchgate.net |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. | Improved heat/mass transfer, enhanced safety, potential for automation and scalability. numberanalytics.comtandfonline.com | High initial setup cost, potential for channel clogging. | numberanalytics.comtandfonline.com |

Biochemical Mechanisms of Action and Molecular Interactions of 6 Chlorouracil Derivatives

Enzyme Inhibition Profiles

6-Chlorouracil (B25721) derivatives have demonstrated inhibitory activity against a range of enzymes critical to cancer cell survival and proliferation. Their efficacy is rooted in their structural similarity to natural substrates, allowing them to bind to enzyme active sites and disrupt catalytic activity. The following sections detail the inhibition profiles of these compounds against specific enzymatic targets.

Thymidine (B127349) Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. researchgate.net Elevated levels of TP have been observed in various solid tumors, correlating with increased angiogenesis and poor prognosis. researchgate.netnih.gov Consequently, TP has emerged as a significant target for anticancer drug development. nih.govnih.gov

Derivatives of 6-chlorouracil have been identified as potent inhibitors of thymidine phosphorylase. nih.govaacrjournals.org For instance, the introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil (B11105) has been shown to enhance inhibitory activity compared to 6-amino-5-chlorouracil. nih.gov One such derivative, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil (B121893) hydrochloride (TPI), is approximately 1000 times more active than 6-amino-5-chlorouracil. aacrjournals.org Another potent derivative, 6-chloro-5-cyclopent-1-en-1-yluracil, exhibits a Ki of 0.29 ± 0.04 microM for the enzyme purified from the placenta. nih.gov

The inhibitory action of many 6-chlorouracil derivatives against thymidine phosphorylase follows a competitive inhibition model. This means the inhibitor molecule, due to its structural resemblance to the natural substrate (thymidine), competes for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzymatic reaction. Studies have shown that compounds like 6-amino-5-chlorouracil act as competitive inhibitors with respect to the substrate, 4-NPA. nih.gov The design of these inhibitors often starts with a lead compound like 5-chlorouracil, which is then modified to enhance its binding affinity and inhibitory potency. jst.go.jp

A crucial aspect of an effective enzyme inhibitor is its selectivity. Ideally, an inhibitor should target a specific enzyme without significantly affecting other related enzymes, thereby minimizing off-target effects. Research has demonstrated that certain 6-chlorouracil derivatives exhibit selectivity for thymidine phosphorylase over other enzymes involved in pyrimidine nucleoside metabolism, such as uridine (B1682114) phosphorylase and purine (B94841) nucleoside phosphorylase. aacrjournals.orgjst.go.jp For example, TPI does not inhibit uridine phosphorylase, another key enzyme in pyrimidine metabolism. aacrjournals.org This selectivity is critical for developing targeted therapies that specifically disrupt cancer cell metabolism while sparing normal cells.

Competitive Inhibition Kinetics

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.govcapes.gov.brhaematologica.org This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis, making DHODH a critical target for antiproliferative therapies. patsnap.com Inhibition of DHODH leads to a depletion of uridine and other downstream metabolites, ultimately suppressing cell proliferation. nih.govpatsnap.com

While direct inhibition of DHODH by 6-chlorouridine itself is not extensively documented in the provided context, the broader class of pyrimidine analogs, which includes derivatives of uracil, has been investigated as DHODH inhibitors. capes.gov.br The general principle involves designing molecules that mimic the natural substrate, dihydroorotate, to bind to the enzyme's active site. capes.gov.br Studies on pyrimidine analogs have established that the pyrimidine ring and a carboxylic acid group at the 6-position are important for significant enzyme inhibition. capes.gov.br

Cyclin-Dependent Kinase (CDK) and Tubulin Polymerase Inhibition (Specific Derivatives)

The versatility of the 6-chlorouracil scaffold extends to the inhibition of other key cellular targets, including cyclin-dependent kinases (CDKs) and tubulin.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. acs.orgmdpi.com Specific derivatives incorporating the 6-chlorouracil moiety have been developed as CDK inhibitors. For instance, a 6-chlorouracil derivative can be used as a starting material to synthesize more complex heterocyclic structures, such as pyrido[2,3-d]pyrimidines, which can act as selective CDK4 inhibitors. researchgate.net Inhibitors like Cdk4/6 inhibitor IV have been shown to block Cdk4/cyclin D1 and Cdk6/cyclin D1 activity, leading to cell cycle arrest and apoptosis. caymanchem.com

Tubulin Polymerase Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, and are a validated target for anticancer drugs. mdpi.comresearchgate.net Certain derivatives have been identified as inhibitors of tubulin polymerization. These compounds interfere with the assembly of microtubules, leading to mitotic arrest and subsequent cell death. researchgate.netnih.gov For example, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, was found to inhibit tubulin polymerization, inducing mitotic catastrophe in cancer cells. nih.gov Another tubulin inhibitor, referred to as Tubulin inhibitor 6, inhibits tubulin polymerization with an IC50 of 0.87 μM. medchemexpress.com

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E Kinase Inhibition (Specific Derivatives)

The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of signaling pathways that drive cell growth and proliferation, and their mutations are frequently implicated in various cancers. dntb.gov.uamdpi.com

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation. caymanchem.comtocris.com Several small molecule inhibitors targeting the EGFR kinase domain have been developed. caymanchem.comrndsystems.com Some of these are 4,6-disubstituted pyrimidine compounds that can selectively inhibit the EGFR kinase. caymanchem.com The 4-anilinoquinazoline (B1210976) scaffold, a known EGFR inhibitor pharmacophore, has been combined with other structural motifs to create potent inhibitors. frontiersin.orgucsf.edu For example, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising EGFR inhibitory activities. frontiersin.org

BRAFV600E Kinase Inhibition: The V600E mutation in the BRAF gene leads to constitutive activation of the BRAF kinase and downstream signaling, promoting uncontrolled cell growth. mdpi.com Derivatives of 6-chlorouracil have been used as starting materials to synthesize compounds that inhibit BRAFV600E. dntb.gov.uaresearchgate.net Some compounds have been designed to have dual inhibitory activity against both EGFR and BRAFV600E. dntb.gov.ua For example, certain thiazolidinone/uracil derivatives have been shown to inhibit both EGFR and BRAFV600E with IC50 values in the nanomolar range. dntb.gov.ua

Interactive Data Tables

Table 1: Inhibition of Thymidine Phosphorylase by 6-Chlorouracil Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

| 6-chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase | 0.29 ± 0.04 µM | nih.gov |

| 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride (TPI) | Thymidine Phosphorylase | ~1000x more active than 6-amino-5-chlorouracil | aacrjournals.org |

Table 2: Inhibition of EGFR and BRAFV600E by Specific Derivatives

| Compound Class | Target Enzyme | IC50 | Source |

| Thiazolidinone/uracil derivative (Compound 6b) | EGFR | 84 nM | dntb.gov.ua |

| Thiazolidinone/uracil derivative (Compound 7b) | EGFR | 78 nM | dntb.gov.ua |

| Thiazolidinone/uracil derivative (Compound 6b) | BRAFV600E | 108 nM | dntb.gov.ua |

| Thiazolidinone/uracil derivative (Compound 7b) | BRAFV600E | 96 nM | dntb.gov.ua |

| 6-arylureido-4-anilinoquinazoline derivative (Compound 7i) | EGFR | 17.32 nM | frontiersin.org |

The biological impact of 6-chlorouracil and its derivatives, such as this compound, is rooted in their ability to interact with and perturb the structure and function of nucleic acids. Their structural analogy to natural pyrimidines allows them to be processed by cellular enzymes, leading to disruptions in critical processes like transcription, translation, and DNA replication.

RNA Incorporation and Modulation of Transcription/Translation

The presence of this compound and related compounds can interfere with the synthesis and function of RNA.

Studies involving various chloronucleosides have shown that these molecules can be taken up by cells. nih.govresearchgate.netulb.be While research on a range of chloronucleosides indicated cellular uptake, a notable specificity was observed for the incorporation of 5-chlorocytidine (B1140304) into RNA in endothelial and prostatic cells. nih.govresearchgate.netulb.be No incorporation into DNA was detected in these studies. nih.govresearchgate.netulb.be This suggests that while cellular machinery can handle various chlorinated nucleosides, the enzymes responsible for RNA synthesis (transcription) may exhibit a specific, albeit partial, capacity to incorporate certain chlorinated analogs. nih.govresearchgate.net The process likely involves phosphorylation of the chloronucleoside to its triphosphate form, which can then be recognized as a substrate by RNA polymerase. nih.gov The specificity of RNA-protein interactions is a complex process, influenced by the size and nature of the RNA binding site on the protein. nih.gov

The incorporation of chlorinated nucleosides into RNA has been shown to cause a significant reduction in the yield of protein translation. nih.govresearchgate.netulb.be Although the precise mechanisms for this compound are not fully detailed, the presence of chlorinated nucleotides during in vitro transcription has been demonstrated to decrease the transcription yield. researchgate.net For example, transcription in the presence of chlorinated nucleotide triphosphates (ClNTPs) resulted in a 1.7-fold decrease in RNA yield compared to controls. researchgate.net This reduction in protein and RNA synthesis suggests that the presence of the chlorine atom interferes with the enzymatic processes. nih.govresearchgate.net The altered structure of the RNA containing the chlorinated base may affect its stability, its processing, or its interaction with the ribosome, thereby hindering efficient protein synthesis. nih.govnih.gov The rates of transcription and translation are critical factors that determine the abundance and precision of gene expression. nih.gov

Specificity of Chloronucleoside Incorporation into RNA

DNA Interactions and Mutagenic Potential (Inferred from Related Halouracils)

While direct evidence for this compound's mutagenic potential is inferred, extensive research on other halouracils, like 5-bromouracil (B15302) (BrU) and 5-chlorouracil (ClU), provides a strong basis for its likely mechanisms of action. Halouracils are known mutagens, and their effects are primarily mediated through their interactions with DNA. oup.com

Halogenated uracil analogs can be incorporated into DNA, typically in place of thymine. oup.comnih.gov Once present in the genome, these altered bases can disrupt DNA replication and trigger cellular repair mechanisms. nih.govlibretexts.org The cell employs several DNA repair pathways to maintain genomic integrity, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.govlibretexts.orgnih.gov

The BER pathway is initiated by DNA glycosylases, which are enzymes that recognize and remove specific types of damaged or unnatural bases. nih.govnsf.govnih.gov For instance, thymine DNA glycosylase (TDG) is a key enzyme in the BER pathway that excises thymine from G:T mismatches, which can arise from the deamination of 5-methylcytosine. researchgate.net This enzyme also recognizes and removes other damaged bases. nsf.govresearchgate.net The presence of a halouracil can be detected by these repair enzymes, but the efficiency of their removal can vary. nsf.gov If not repaired, the persistence of these analogs can lead to the activation of other pathways like MMR or, if the damage is extensive, can stall replication forks and induce cell cycle arrest or apoptosis. libretexts.orgsigmaaldrich.com

Table 1: Key DNA Repair Pathways and Their Functions

| Repair Pathway | Primary Function | Relevance to Halouracil Damage |

|---|---|---|

| Base Excision Repair (BER) | Removes specific damaged or modified bases. nih.govnsf.gov | Recognizes and can excise incorporated halouracils. nsf.govnih.gov |

| Nucleotide Excision Repair (NER) | Repairs bulky lesions that distort the DNA helix. nih.gov | Can be activated by significant structural changes caused by adducts. sigmaaldrich.com |

| Mismatch Repair (MMR) | Corrects base-base mismatches and small insertions/deletions that arise during replication. libretexts.org | Can be triggered by mispairs formed by halouracils. libretexts.org |

| Homologous Recombination (HR) | Repairs double-strand breaks using a sister chromatid as a template. wou.edu | A major pathway for repairing breaks that can result from replication fork collapse due to DNA damage. wou.edu |

| Non-Homologous End Joining (NHEJ) | Directly ligates broken DNA ends, often with small insertions or deletions. wou.edu | A primary pathway for repairing double-strand breaks throughout the cell cycle. libretexts.orgwou.edu |

This table provides an interactive overview of major DNA repair pathways.

A primary mechanism for the mutagenicity of halouracils is their increased propensity to form mismatched base pairs during DNA replication. oup.com Uracil and its analogs typically exist in a "keto" tautomeric form, which correctly pairs with adenine (B156593). However, they can shift to an "enol" tautomer, which has altered hydrogen-bonding properties and can incorrectly pair with guanine (B1146940). researchgate.net

The presence of an electronegative halogen atom, such as chlorine at the C5 or C6 position, can influence the chemical properties of the uracil ring, potentially increasing the likelihood of this tautomeric shift. oup.com The mispairing of a halouracil (XU) with guanine (G) instead of adenine (A) leads to a stable XU:G wobble base pair. oup.com If this mismatch is not corrected by the cell's DNA repair machinery, it will result in a point mutation in the next round of DNA replication. Specifically, it causes a transition mutation, where an original A-T base pair is ultimately replaced by a G-C base pair. oup.com Studies on 5-chlorouracil have shown that it facilitates the incorporation of dGTP opposite it during DNA polymerization, supporting this mechanism of mutagenesis. oup.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 6-Chlorouracil | - |

| 5-Chlorocytidine | 5ClC |

| 5-Chlorodeoxyuridine | CldU |

| 5-Bromouracil | BrU |

| 5-Fluorouracil (B62378) | FU |

| 5-Chlorouracil | ClU |

| Uracil | U |

| Thymine | T |

| Adenine | A |

| Guanine | G |

| Cytosine | C |

Altered DNA Replication and Repair Pathways

Cellular Pathway Perturbations

Disruption of DNA Synthesis and Cell Division

The structural similarity of 6-chlorouracil derivatives to natural pyrimidine bases allows them to interfere directly with the machinery of DNA replication and cell proliferation. This interference can occur through several mechanisms, including fraudulent incorporation into DNA, which leads to structural distortions, and the induction of cell cycle arrest.

Once metabolized within the cell, analogues like 6-chlorocytosine (B1267687) can be incorporated into the DNA strand during replication. smolecule.com This event disrupts normal base pairing and can lead to miscoding, ultimately resulting in mutations. smolecule.com The presence of these unnatural bases can cause structural changes to the DNA helix that affect both replication and transcription processes. smolecule.com Some chlorinated pyrimidines, such as 5-chlorocytosine, have been shown to mimic 5-methylcytosine, a key epigenetic marker. researchgate.netnih.gov This mimicry can fraudulently recruit DNA methyltransferases to previously unmethylated sites, causing heritable gene silencing and altering gene expression patterns, which can be reversed by demethylating agents. nih.gov

The persistence of such lesions is a major source of cellular toxicity. Unrepaired pyrimidine analogues in the DNA template can stall replication forks, leading to the formation of DNA double-strand breaks. embopress.org This DNA damage triggers a cellular stress response and can halt the progression of the cell cycle, preventing the cell from dividing. embopress.org

Research has demonstrated that various derivatives synthesized from 3-methyl-6-chlorouracil exhibit potent cytotoxic activity against human cancer cell lines. dntb.gov.uaresearchgate.netresearchgate.net For certain derivatives, this cytotoxicity is directly linked to their ability to induce cell cycle arrest, predominantly at the G0/G1 phase. dntb.gov.uaresearchgate.netmdpi.com For example, one compound was found to arrest the HCT116 cell cycle at the G0-G1 phase and significantly induce apoptosis, increasing the apoptotic cell population nearly 17-fold compared to controls. dntb.gov.uaresearchgate.net Another derivative induced G0-G1 phase arrest in 73.15% of MDA-MB-231 breast cancer cells. researchgate.net This cell cycle blockade is often a precursor to programmed cell death, or apoptosis, as evidenced by the associated increase in the levels of key executioner proteins like caspase-3 and caspase-8. dntb.gov.uaresearchgate.net

| Derivative Class/Compound | Cell Line | Reported IC₅₀ (µM) | Observed Cellular Effect | Source |

|---|---|---|---|---|

| Derivative of 3-methyl-6-chlorouracil (Compound 4j) | MCF-7 (Breast Carcinoma) | 16.18 ± 1.02 | Cytotoxicity | researchgate.net |

| Derivative of 3-methyl-6-chlorouracil (Compound 4j) | HEPG-2 (Hepatocellular Carcinoma) | 7.56 ± 5.28 | Cytotoxicity | researchgate.net |

| Uracil Derivative (Compound 5m) | HCT-116 (Colorectal Carcinoma) | Not specified | G0-G1 phase cell cycle arrest; 17-fold increase in apoptosis | dntb.gov.uaresearchgate.net |

| Uracil Derivative (Compound 7e) | HCT-116 (Colorectal Carcinoma) | Not specified | G0-G1 phase cell cycle arrest; Apoptosis induction | researchgate.net |

| Cordycepin Derivative (Compound 4a) | MCF-7 (Breast Carcinoma) | 27.57 ± 0.52 | G0/G1 phase cell cycle arrest; Apoptosis induction | mdpi.com |

| Derivative of 3-methyl-6-chlorouracil (Compound 3) | MDA-MB-231 (Breast Carcinoma) | Not specified | G0-G1 phase cell cycle arrest (in 73.15% of cells) | researchgate.net |

Interference with Pyrimidine Biosynthesis Pathways

In addition to disrupting DNA integrity, 6-chlorouracil derivatives are potent inhibitors of key enzymes involved in pyrimidine metabolism. nih.govmdpi.com The cell relies on both de novo synthesis and salvage pathways to maintain a balanced pool of pyrimidine nucleotides required for DNA and RNA synthesis. creative-proteomics.com These pathways are particularly crucial during the S-phase of the cell cycle when DNA replication creates high demand for nucleotides. creative-proteomics.com

A primary target for this class of compounds is thymidine phosphorylase (TP), an enzyme crucial to the pyrimidine salvage pathway. nih.govmdpi.comtandfonline.com TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. mdpi.com This enzyme is overexpressed in many solid tumors and plays a significant role in angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.com By inhibiting TP, 6-chlorouracil derivatives can stifle tumor-driven angiogenesis. nih.gov

Extensive research has focused on developing 6-substituted uracil analogues as TP inhibitors. Structure-activity relationship studies have revealed that a chlorine atom at the C6 position combined with certain hydrophobic groups at the C5 position of the uracil ring results in significant inhibitory activity. nih.gov One of the most potent compounds identified in these studies is 6-chloro-5-cyclopent-1-en-1-yluracil, which exhibits powerful inhibition of human TP. nih.gov The inhibition of TP is also a valuable strategy for enhancing the efficacy of other chemotherapeutic drugs. For instance, potent TP inhibitors can prevent the degradation of fluorinated pyrimidines, thereby increasing their plasma concentration and antitumor activity. nih.gov

Disruption of pyrimidine metabolism can have wider consequences for the cell. Studies have shown that inhibiting key enzymes in de novo pyrimidine synthesis, such as thymidylate synthase with 5-fluorouracil, can lead to a depletion of the pyrimidine pool. nih.gov This pyrimidine deficiency can trigger the release of mitochondrial DNA into the cytosol, activating an innate immune response through the cGAS-STING pathway. nih.gov

| Inhibitor Compound | Inhibitory Potency (Kᵢ or IC₅₀) | Mechanism of Inhibition | Source |

|---|---|---|---|

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Kᵢ = 0.20 ± 0.03 µM | Not specified | nih.gov |

| 5-Chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI) | IC₅₀ = 0.035 µM | Not specified | tandfonline.com |

| 6-Methylene-bridged uracil derivatives (e.g., Compound 42) | Potent TP inhibition demonstrated in vivo | Not specified | nih.gov |

| Dihydropyrimidone derivatives | IC₅₀ = 303.5 - 322.6 µM | Non-competitive | mdpi.com |

Based on a thorough review of the available scientific literature, there is limited specific information focusing solely on the preclinical and in vitro biological activities of the chemical compound This compound as per the detailed outline provided. The majority of published research investigates the biological effects of its derivatives, most notably 6-chlorouracil and its derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), as well as other related halogenated pyrimidines.

Information on compounds such as AEAC demonstrates activities that align with the requested subtopics, including the reduction of tumor microvessel density and synergistic effects with VEGF pathway inhibitors. researchgate.netnih.govnih.gov Similarly, various derivatives of 6-chlorouracil have been evaluated for their anti-proliferative effects in cancer cell lines, with studies detailing mechanisms of cell cycle arrest and apoptosis. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

However, attributing these specific findings directly to This compound would be scientifically inaccurate. The structural and chemical differences between this compound and its derivatives, such as AEAC or 5-chlorouracil, mean that their biological activities and mechanisms of action are distinct.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on This compound due to the lack of specific research data for this particular compound in the requested areas. To provide a comprehensive and accurate report, the scope would need to be broadened to include the more extensively studied derivatives of 6-chlorouracil.

Preclinical and in Vitro Biological Activities of 6 Chlorouracil and Its Nucleoside Derivatives

Antiviral Properties

Derivatives of 6-chlorouracil (B25721), a related compound to 6-chlorouridine, have been the subject of research for their potential antiviral effects. These investigations have primarily focused on their action against human immunodeficiency virus (HIV-1).

In Vitro Efficacy against Specific Viruses (e.g., HIV-1, Zika virus)

While direct studies on this compound's efficacy against HIV-1 and Zika virus are not extensively documented in publicly available research, significant work has been done on its parent compound, 6-chlorouracil, and its derivatives.

HIV-1: A number of 6-substituted uracil (B121893) derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. researchgate.net For instance, 6-azido- and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives have shown potent and selective inhibition of HIV-1 replication in vitro. asm.orgrjptonline.org Specifically, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil demonstrated an EC50 (half maximal effective concentration) of 0.081 ± 0.023 μM. rjptonline.org Its counterpart, the 6-amino derivative, showed comparable potency with an EC50 of 0.069 ± 0.006 μM. rjptonline.org These findings suggest that the 6-azido derivative may act as a prodrug, being reduced to the active 6-amino form within cell cultures. rjptonline.org Further studies have explored various substitutions at the N-1 and C-6 positions of the uracil ring to optimize anti-HIV-1 activity. researchgate.netnih.gov Some 5-ethyl-6-(arylthio)uracil derivatives also exhibited moderate activity against HIV-1. tandfonline.com

Zika Virus: The thiopurine nucleoside analogue 6-methylmercaptopurine (B131649) riboside (6MMPr) has demonstrated the ability to effectively block Zika virus (ZIKV) replication. nih.gov In both epithelial (Vero) and human neuronal (SH-SY5Y) cell lines, 6MMPr reduced ZIKV production by over 99%. nih.gov Another study identified the FDA-approved HIV drug rilpivirine, a non-nucleoside inhibitor, as an inhibitor of ZIKV's RNA-dependent RNA polymerase, showing potent anti-ZIKV activity in cell cultures and mice. nih.gov Baicalein and its derivatives have also shown potential antiviral effects against ZIKV. researchgate.net

In Vitro Anti-HIV-1 Activity of 6-Substituted Uracil Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Line |

|---|---|---|---|---|

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 ± 0.023 | 48.7 ± 0.8 | 679 | MT-4 |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 ± 0.006 | 45.6 ± 0.9 | 658 | MT-4 |

| 1-substituted 6-azidouracil derivatives | 0.090 ± 0.008 | 39.8 ± 6.5 | 482 | MT-4 |

Non-Nucleoside Reverse Transcriptase Inhibition (Specific Analogs)

A significant area of research has been the development of uracil-based derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rjptonline.orgrsc.org These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogues bind, causing a conformational change that inhibits the enzyme's activity. asm.org

Research has shown that specific structural features of these uracil analogs are crucial for their inhibitory action. Docking studies have indicated that the interaction of these inhibitors with amino acid residues such as Leu100, Val106, Tyr181, and Trp229 in the RT enzyme is important for their effect. asm.org The development of resistance is a major challenge, with mutations like Y181C in the RT's polymerase domain being identified in viruses that have become resistant to these uracil derivatives. asm.org The continuous development of new NNRTI analogs, including those based on the uracil scaffold, aims to overcome such resistance. researchgate.netrsc.org

Application as Molecular Probes in Biological Systems

Halogenated uracil derivatives, including those related to this compound, have found utility as molecular probes to investigate fundamental biological processes.

Tracking Nucleic Acid Synthesis

Modified nucleotides, including 5-chlorouracil (B11105), are utilized in methods for enzymatic nucleic acid synthesis. google.com These analogs can be incorporated into growing DNA or RNA chains, allowing for the study of nucleic acid dynamics. The presence of the halogen atom provides a unique chemical handle for detection and analysis. While not directly referencing this compound, the use of related chlorinated uracil analogs highlights their potential as tools for monitoring the synthesis of nucleic acids in various experimental systems. google.com

Studying DNA Mismatch Repair Pathways

The DNA mismatch repair (MMR) system is essential for maintaining genomic integrity by correcting errors that occur during DNA replication. numberanalytics.com The MMR pathway recognizes and repairs mismatched bases. numberanalytics.comjpatholtm.org Analogs of natural bases can be used to probe the mechanisms of this repair pathway.

Incorporated base analogs can create substrates that are recognized and processed by MMR enzymes. For example, thymine (B56734) DNA glycosylase (TDG), an enzyme in the base excision repair pathway which is related to MMR, can excise thymine when it is mispaired with guanine (B1146940). researchgate.net Studies using base analogs, such as those with modifications at the C5 or C6 position of the uracil ring, can provide insights into the substrate specificity and efficiency of repair enzymes like TDG and the broader MMR machinery. researchgate.net The introduction of a compound like this compound or its metabolites into DNA could create a specific lesion, allowing researchers to track its recognition and repair, thereby elucidating the intricate steps of the MMR pathway. ijbs.comscholarena.com

Structure Activity Relationship Sar and Computational Studies

Elucidating the Role of the 6-Chloro Substituent

The chlorine atom at the C6 position of the uracil (B121893) ring is a critical determinant of the molecule's biological profile. Its presence significantly impacts enzyme inhibitory activity and the compound's three-dimensional conformation, which is essential for recognition by biological targets. Modifications at the C6 position have been shown to dramatically influence biological activity, with C6-substituted derivatives often exhibiting superior potency. Halogenation at this position can enhance binding to uracil-processing enzymes.

Research has consistently demonstrated that 6-halouracils, particularly those with specific hydrophobic groups at the C5 position, are significant inhibitors of thymidine (B127349) phosphorylase (TPase), an enzyme involved in angiogenesis. nih.gov The combination of a chlorine atom at C6 and a five- or six-membered cyclic substituent with a π-electron system at C5 results in the most potent compounds. nih.gov

One of the most effective derivatives from these studies is 6-chloro-5-cyclopent-1-en-1-yluracil, which exhibits highly efficient inhibition of human TPase. nih.gov This underscores the synergistic effect of the 6-chloro group and the C5 substituent in achieving potent enzyme inhibition. Another study identified 5-chlorouracil (B11105) as a lead compound for the development of TPase inhibitors, which was further optimized by introducing an imino moiety at the C6 position. jst.go.jp

Table 1: Inhibition of Human Thymidine Phosphorylase by 5-Substituted-6-chlorouracil Derivatives nih.gov Interactive data table. Click on headers to sort.

| Compound | Substituent at C5 | Enzyme Source | K_i (μM) |

|---|---|---|---|

| 7a | cyclopent-1-en-1-yl | V79 cells | 0.20 ± 0.03 |

| 7a | cyclopent-1-en-1-yl | Placenta | 0.29 ± 0.04 |

The 6-chloro substituent influences the electronic properties and conformation of the uracil ring, which in turn affects how the molecule is recognized by and binds to target enzymes. The electronegativity of the chlorine atom can alter the electron density distribution within the pyrimidine (B1678525) ring, affecting its interaction with amino acid residues in an enzyme's active site. For NAD+ analogs based on thymine (B56734) and uracil, computational studies have shown that such molecules are recognized at the nicotinamide (B372718) binding site of target enzymes, a recognition driven by their specific conformation. researchgate.net

Correlating Substitution with Enzyme Inhibitory Activity (e.g., TPase)

Influence of Additional Substituents and Hybrid Design

Starting with the 6-chlorouracil (B25721) scaffold, researchers have explored the introduction of additional substituents and the creation of hybrid molecules to refine biological activity, enhance potency, and improve selectivity.

The synthesis of various derivatives from 6-chlorouracil by modifying side chains has led to compounds with potent and selective activities.

6-Amino-substituted Analogs: A notable example is 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), which acts as a selective and competitive inhibitor of thymidine phosphorylase with a K_i of 165 nM. nih.gov This demonstrates that the addition of a flexible, charged side chain at the C6 position can produce highly effective inhibitors.

6-(Aryl)Alkylamino-Substituted Derivatives: A series of 6-(ar)alkylamino-substituted uracils were synthesized from 6-chlorouracil derivatives to act as agonists for the orphan G protein-coupled receptor 84 (GPR84). nih.govacs.org SAR studies revealed that substituents on the phenyl ring of the side chain significantly impacted potency. Generally, substituents at the para-position of the phenyl ring were more favorable than those at the ortho- or meta-positions. nih.govacs.org For instance, a p-bromo substituent resulted in one of the most potent agonists in the series. acs.org

Table 2: Agonistic Activity of N⁶-Phenethyluracil Derivatives at GPR84 acs.org Interactive data table. Click on headers to sort.

| Compound | Substituent (p-position) | EC₅₀ (nM) |

|---|---|---|

| 48 | p-bromo | 2.5 |

| 49 | p-ethyl | 4.3 |

| 47 | p-chloro | 7.1 |

| 45 | p-methyl | 13 |

| 51 | p-tert-butyl | 44 |

| 50 | p-methoxy | 57 |

| 46 | p-fluoro | 65 |

| 42 | p-unsubstituted | 200 |

Molecular hybridization, which combines distinct pharmacophores into a single molecule, has been a fruitful strategy. 6-Chlorouracil serves as a key starting material for many of these hybrids. dntb.gov.uanih.govfrontiersin.orgresearchid.codntb.gov.uadntb.gov.ua

Pyrimidine-Morpholine Hybrids: Novel pyrimidine-morpholine hybrids have been synthesized starting from 3-methyl-6-chlorouracil. nih.govfrontiersin.org These compounds were evaluated for their cytotoxic effects against various cancer cell lines. Compound 2g (1-(4-cyanobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione) showed particularly potent activity against the SW480 colorectal carcinoma cell line, with an IC₅₀ value of 5.10 ± 2.12 μM, comparable to the standard drug 5-Fluorouracil (B62378). nih.govfrontiersin.org The morpholine (B109124) moiety is often incorporated to improve physicochemical properties like solubility. researchgate.net

Quinoline-Uracil Hybrids: A series of quinoline-uracil hybrids were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comresearchgate.net SAR studies revealed that bulky substituents at the N-1 position of the uracil ring were unfavorable for activity, while a substituted quinoline (B57606) and the use of thiouracil were effective for selectivity. mdpi.comresearchgate.net Compound 10l emerged as a top candidate, showing potent inhibition of cancer-related isoforms hCA IX and hCA XII with IC₅₀ values of 140 nM and 190 nM, respectively. mdpi.comresearchgate.net

Thiazolidinone-Uracil Hybrids: Researchers have developed thiazolidinone-uracil hybrids as potential antiproliferative agents. nih.govresearchgate.net In one study, thiourea (B124793) derivatives of 5-aminouracil (B160950) were used to create uracil-containing thiazoles. nih.govresearchgate.net Several of these compounds showed promising antiproliferative activity, with GI₅₀ values in the low micromolar range. nih.govresearchgate.net Compound 5b was identified as a potent dual inhibitor of EGFR and BRAF^V600E, with IC₅₀ values of 91 nM and 93 nM, respectively. researchgate.net

Modifying Side Chains for Improved Activity and Selectivity

In Silico Approaches to Structure-Activity Relationships

Computational methods are indispensable tools for rationalizing the SAR of 6-chlorouridine derivatives and guiding the design of new, more potent compounds.

Molecular Docking: This technique is widely used to predict the binding modes of uracil derivatives within the active sites of target enzymes. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, docking studies of thiazolidinone-uracil hybrids confirmed their potential to act as dual EGFR/BRAF^V600E inhibitors by revealing favorable interactions within the enzyme active sites. researchgate.net Similarly, docking was used to explain the inhibitory action of quinoline-uracil hybrids against carbonic anhydrase isoforms. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide mathematical correlations between the chemical structures of compounds and their biological activities. dntb.gov.ua These models help in predicting the activity of novel compounds before their synthesis. A notable QSAR study helped to identify 5-chlorouracil as a lead compound for developing TPase inhibitors. jst.go.jp

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of ligand-protein complexes over time, providing insights into the dynamic nature of the interactions. nih.govnih.govnih.gov These simulations can validate the binding affinities and interactions predicted by molecular docking. nih.gov Studies on pyrimidine-morpholine hybrids used MD simulations to confirm the stability of the compounds within the target's binding site. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. stanford.edu This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. dergipark.org.tr In the context of this compound, molecular docking simulations are employed to identify potential biological targets and elucidate the molecular interactions that govern its binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Computational algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov These poses are then scored based on a function that estimates the binding free energy, with lower scores typically indicating a more favorable binding interaction. dergipark.org.tr

Key interactions often observed in docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar heterocyclic compounds have shown that specific hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the target's active site are critical for high binding affinity. tandfonline.com The binding affinity is often reported as a docking score in kcal/mol. dergipark.org.trtandfonline.com

To enhance the accuracy of binding prediction, various scoring functions and algorithms are utilized. For example, the DOCK suite of programs has been adapted for RNA-ligand complexes, which is relevant given the structural similarity of this compound to uridine (B1682114). nih.gov These studies have shown that rescoring docked conformations with implicit solvent models like AMBER generalized Born with solvent-accessible surface area (GB/SA) or Poisson–Boltzmann with solvent-accessible surface area (PB/SA) can significantly improve success rates in predicting the correct binding pose. nih.gov

The results of molecular docking simulations provide valuable insights into the potential mechanism of action of this compound and guide the design of more potent and selective derivatives.

Table 1: Representative Molecular Docking Parameters and Scoring

| Parameter | Description | Typical Values/Methods |

| Software | Program used for docking calculations. | AutoDock Vina, DOCK 6 nih.govresearchgate.net |

| Target Protein | The biological macromolecule of interest. | Kinases, Polymerases, etc. |

| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | Gasteiger, AM1-BCC nih.gov |

| Binding Site Definition | Specification of the region on the protein for docking. | Grid box centered on a known ligand or active site residues. |

| Scoring Function | Estimates the binding free energy of the ligand-protein complex. | Grid-based Lennard-Jones potential, PB/SA, GB/SA nih.gov |

| Docking Score | Predicted binding affinity. | Reported in kcal/mol. dergipark.org.trtandfonline.com |

Density Functional Theory (DFT) for Reactivity Descriptors and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for predicting the molecular stability and reactivity of chemical compounds like this compound. scirp.org DFT calculations can determine various electronic properties and reactivity descriptors that provide insight into the chemical behavior of a molecule. scirp.orgresearchgate.net

The foundation of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. In practice, calculations are often performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov

Key reactivity descriptors derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. scirp.org A smaller energy gap suggests higher reactivity and lower kinetic stability. scirp.org

Global Reactivity Descriptors: Other important descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). scirp.orgsciencepublishinggroup.com Chemical hardness, for example, is a measure of the molecule's resistance to changes in its electron distribution. scirp.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in predicting sites for electrophilic and nucleophilic attacks.

A study on 6-chlorouracil, a related compound, utilized DFT to simulate its structure and analyze its tautomeric forms and vibrational spectra. nih.gov Such analyses provide a deeper understanding of the molecule's intrinsic properties. By calculating these descriptors for this compound, researchers can predict its reactivity in various chemical environments and its potential interaction with biological targets.

Table 2: Key DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. scirp.org |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. scirp.org |

| Global Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity. scirp.org |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu This technique provides detailed information about the conformational changes and dynamics of a ligand-protein complex, which is not readily accessible through experimental methods. stanford.edu For this compound, MD simulations can be used to assess the stability of its binding to a target protein and to analyze the dynamic behavior of the complex.

An MD simulation begins with an initial set of coordinates for all atoms in the system, often obtained from a molecular docking study. The forces on each atom are then calculated using a molecular mechanics force field. stanford.edu Newton's laws of motion are applied to propagate the positions and velocities of the atoms over a series of small time steps, typically on the order of femtoseconds. stanford.edu

The simulation trajectory, which is a record of the atomic positions and velocities over time, can be analyzed to extract various properties. Key analyses in the context of ligand-protein interactions include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation to assess the stability of the complex. A converging RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound in the active site. tandfonline.com

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify regions of the protein that exhibit significant flexibility or conformational changes upon ligand binding. tandfonline.com

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions that contribute to binding stability.

Binding Free Energy Calculations: More advanced techniques, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy.

MD simulations offer a dynamic perspective on the interaction of this compound with its biological targets, complementing the static picture provided by molecular docking. tandfonline.com

Table 3: Common Analyses in Molecular Dynamics Simulations

| Analysis | Description | Insights Gained |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand-protein complex. tandfonline.com |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein. tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Determines key interactions for binding stability. |

| MM-PBSA/GBSA | Calculates the binding free energy from the simulation trajectory. | Provides a more accurate estimation of binding affinity. |

Analytical Methodologies for Detection and Characterization of 6 Chlorouracil Derivatives

Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection forms the cornerstone of modern analytical strategies for halogenated organic compounds like 6-chlorouridine. These hybrid techniques offer unparalleled resolution and identification capabilities.

Solid Phase Extraction-Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-UPLC-MS/MS)

Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a powerful method for the analysis of halogenated nucleobases and nucleosides. doi.orgresearcher.life This technique is particularly valuable for its ability to handle complex samples and achieve low detection limits. researchgate.netmdpi.com The SPE step serves to preconcentrate the analytes of interest and remove interfering matrix components. mdpi.comrsc.org For instance, a study on various halogenated nucleosides and nucleobases utilized SPE for sample cleanup, which is a critical step before instrumental analysis. doi.org

Following extraction, UPLC provides rapid and high-resolution separation of the compounds. The separated analytes are then introduced into a tandem mass spectrometer (MS/MS), which offers highly selective and sensitive detection. chrom-china.comcmes.org The MS/MS system operates by selecting a specific precursor ion, fragmenting it, and then detecting the resulting product ions, a process known as multiple reaction monitoring (MRM). This high degree of specificity makes UPLC-MS/MS an accurate and reliable method for quantifying trace levels of compounds like this compound in various samples. mdpi.com The optimization of MS parameters, such as source temperature, and chromatographic conditions, including the choice of column and mobile phase composition, is crucial for achieving optimal performance. doi.org For example, a BEH C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid has been shown to be effective for the analysis of halogenated nucleosides. doi.org

The validation of an SPE-UPLC-MS/MS method involves assessing several key parameters to ensure its reliability.

| Validation Parameter | Description |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. doi.orgmdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. doi.orgmdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is often expressed as the relative standard deviation (%RSD). mdpi.com |

| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. doi.orgmdpi.com |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. doi.org |

Gas Chromatography/Mass Spectrometry (GC/MS) for Halogenated Organics

Gas Chromatography/Mass Spectrometry (GC/MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including halogenated derivatives of uracil (B121893). capes.gov.brresearchgate.net This method involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer. For non-volatile compounds like nucleosides, a derivatization step is often necessary to increase their volatility. capes.gov.brnih.gov Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. capes.gov.br

In the analysis of chlorinated uracil derivatives, GC/MS can provide both retention time data for identification and mass spectra for structural confirmation. capes.gov.br The mass spectrum reveals the molecular weight of the analyte and provides a unique fragmentation pattern that acts as a chemical fingerprint. biomedpharmajournal.org For instance, the presence of chlorine can be confirmed by the characteristic isotopic pattern of the molecular ion and its fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. capes.gov.brwpmucdn.com

The GC oven temperature program is carefully controlled to ensure optimal separation of the analytes. capes.gov.br Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target compound. capes.gov.br

Electron Impact Ionization and Appearance Energy Measurements

Electron impact (EI) ionization is a common ionization technique used in mass spectrometry, particularly with GC/MS systems. pg.edu.pl In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. researchgate.netpg.edu.pl The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). pg.edu.pl

Appearance energy (AE) measurements provide valuable information about the energetics of ionization and fragmentation processes. pg.edu.pl The AE is the minimum energy required to produce a specific ion from a neutral molecule. pg.edu.plresearchgate.net These measurements are typically carried out using a crossed electron/neutral beams technique in combination with a quadrupole mass spectrometer. pg.edu.pl By measuring the ionization efficiency curves for the parent ion and fragment ions near the ionization threshold, the appearance energies can be determined. pg.edu.plresearchgate.net

Studies on 5-chlorouracil (B11105) and 6-chlorouracil (B25721) have shown that their appearance energies and fragmentation patterns differ, reflecting the influence of the chlorine atom's position on the molecule's stability and bond strengths. pg.edu.pl For example, the appearance energy for the parent ion of 6-chlorouracil was found to be 0.33 eV higher than that for 5-chlorouracil, indicating that 6-chlorouracil is more difficult to ionize. researchgate.netpg.edu.pl

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel or modified compounds like this compound. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Mass Spectrometry for Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. researchgate.net When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the original molecule's structure. savemyexams.com

In the case of 6-chlorouracil, electron impact ionization leads to the formation of a parent molecular ion and several fragment ions. pg.edu.pl The fragmentation pathways can be complex and may involve the loss of small neutral molecules or radicals. For instance, studies on 5-chlorouracil and 6-chlorouracil have identified various fragmentation channels, including the loss of a chlorine atom, a hydrogen atom, or an HCl molecule. aip.orgnih.gov The relative intensities of these fragment ions can differ significantly between isomers, providing a basis for their differentiation. aip.orgnih.gov

Low-energy electron impact studies have shown that for both 5-chlorouracil and 6-chlorouracil, a dominant dissociative electron attachment (DEA) channel is the formation of (M-HCl)⁻, where a neutral HCl molecule is ejected. aip.orgnih.gov However, the cross-sections for this reaction and the relative intensities of other fragment ions show pronounced differences between the two isomers. aip.orgnih.gov

Table of Common Fragment Ions for Halogenated Uracils (Illustrative)

| Precursor Ion | Fragment Ion | Neutral Loss | Significance |

| [M]+ | [M-Cl]+ | Cl | Loss of chlorine radical |

| [M]+ | [M-H]+ | H | Dehydrogenation |

| [M]- | [M-HCl]- | HCl | Ejection of neutral HCl |

| [M]+ | [C₃H₂NO]+ | C₂H₂ClO | Ring fragmentation product (example from 6-ClU) |

Note: This table is illustrative and specific fragmentation pathways can vary based on the ionization method and energy.

Nuclear Magnetic Resonance (NMR) for Conformational Studies (Inferred from Related Compounds)

Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms in a molecule. chemicalbook.comacs.org The chemical shifts, coupling constants, and signal multiplicities are used to assign protons to specific positions within the structure. For nucleosides, ¹H NMR is crucial for determining the conformation of the furanose ring and the orientation of the base relative to the sugar (the glycosidic torsion angle). cdnsciencepub.com

Studies on 2'- and 3'-halogeno pyrimidine (B1678525) nucleosides have demonstrated that the electronegativity of the halogen substituent influences the chemical shifts of nearby protons and the coupling constants between them. cdnsciencepub.com These coupling constants, in turn, can be used to determine the puckering of the furanose ring (e.g., C2'-endo or C3'-endo conformation). cdnsciencepub.comtandfonline.com For example, in a study of 2'-deoxy-2'-fluorouridine, a combination of proton-proton and proton-fluorine coupling constants was used to propose an envelope conformation for the furanose ring. cdnsciencepub.com Similarly, ¹⁵N NMR can be used to probe changes in the electronic environment of nitrogen atoms upon interaction with other molecules. plos.org

Detection in Complex Biological and Environmental Matrices

The detection and characterization of 6-chlorouracil and its derivatives, such as this compound, in complex matrices like drinking water and biological samples, present significant analytical challenges due to their low concentrations and the presence of interfering substances. Advanced analytical methodologies are required to achieve the necessary sensitivity and selectivity for accurate quantification.

Identification as Disinfection Byproducts in Drinking Water

Recent research has identified several halogenated nucleobases, including 6-chlorouracil, as an emerging class of disinfection byproducts (DBPs) in drinking water. acs.orgacs.org These compounds are formed from the reaction of disinfectants like chlorine with organic matter, specifically the nucleobases present in the source water. acs.orgresearchgate.net

A robust analytical method for identifying and quantifying these halogenated nucleobases involves solid-phase extraction (SPE) followed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). acs.orgresearchgate.net This approach allows for the effective separation, detection, and quantification of these compounds at trace levels. acs.org

Sample Preparation and Analysis: The typical workflow begins with sample pre-treatment using SPE to concentrate the analytes and remove matrix interferences. acs.org For instance, specific SPE cartridges can be optimized for recovery, and the choice of eluent, such as methanol with a modifier like formic acid or ammonia, is critical for efficient elution. acs.org Following extraction, the sample is analyzed by UPLC-MS/MS. doi.org The UPLC system separates the different compounds in the mixture, which are then detected by the mass spectrometer operating in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity. doi.org

Research Findings: Studies have successfully applied this methodology to detect halogenated nucleobases in various drinking water samples. In one comprehensive study, five halogenated nucleobases, including 6-chlorouracil, were identified as DBPs. acs.org The detection frequency for 6-chlorouracil was 100% across the tested drinking water samples, indicating its widespread presence. acs.org

The table below summarizes the analytical performance of the SPE-UPLC-MS/MS method for the detection of 6-chlorouracil and other related halogenated nucleobases found in drinking water.

| Compound | Limit of Detection (LOD) (ng/L) | Recovery Rate (%) | Detection Frequency (%) | Maximum Concentration (ng/L) |

|---|---|---|---|---|

| 6-Chlorouracil | 0.04 - 0.86 | 54 - 93 | 100 | Up to 65.3 (for the group) |

| 5-Chlorouracil | 0.04 - 0.86 | 54 - 93 | 100 | Up to 65.3 (for the group) |

| 5-Bromouracil (B15302) | 0.04 - 0.86 | 54 - 93 | 100 | Up to 65.3 (for the group) |

| 2-Chloroadenine | 0.04 - 0.86 | 54 - 93 | 73 - 100 | Up to 65.3 (for the group) |

| 6-Chloroguanine | 0.04 - 0.86 | 54 - 93 | 73 - 100 | Up to 65.3 (for the group) |

These findings underscore the importance of advanced analytical methods for monitoring emerging DBPs that may pose health risks. researchgate.net

Trace Analysis in Biological Samples

The analysis of 6-chlorouracil derivatives in biological matrices, such as tissues and physiological fluids, is crucial for toxicological and metabolic studies. Given that chlorinated nucleobases like chlorouracil can be incorporated into nucleic acids, detecting them in biological samples is of significant interest. epa.gov For example, studies have shown that after exposure, chlorouracil can be found in the DNA of liver and testes tissues. epa.gov

The analytical techniques employed for trace analysis in biological samples are often based on the same principles as those used for environmental samples, primarily liquid chromatography-mass spectrometry (LC-MS). researchgate.net However, the complexity of biological matrices necessitates more rigorous sample preparation to remove proteins, lipids, and other interfering substances. researchgate.netnih.gov

Analytical Approach: A common strategy for analyzing small molecules like this compound from biological samples is the "dilute-and-shoot" method, or more commonly, protein precipitation followed by SPE. researchgate.net

Sample Homogenization and Extraction: Tissue samples are first homogenized. An organic solvent (e.g., acetonitrile (B52724) or methanol) is then added to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Clean-up: The extract may undergo further clean-up using SPE to isolate the target compounds from the remaining matrix components.

LC-MS/MS Analysis: The purified extract is then injected into an LC-MS/MS system for separation and quantification. researchgate.net High-resolution mass spectrometry can also be employed for structural confirmation.

The table below outlines a general methodology for the trace analysis of a 6-chlorouracil derivative in a biological matrix.

| Analytical Step | Description | Technique |

|---|---|---|

| 1. Sample Preparation | Homogenization of tissue or fluid. | Mechanical Homogenizer |

| 2. Extraction | Removal of proteins and large biomolecules. | Protein Precipitation (e.g., with acetonitrile) |

| 3. Clean-up/Concentration | Further purification and concentration of the analyte. | Solid-Phase Extraction (SPE) |

| 4. Separation & Detection | Separation of analytes from co-extracted compounds and quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

This systematic approach ensures that even trace amounts of the compound can be accurately measured, which is essential for understanding its absorption, distribution, metabolism, and potential biological impact. nih.gov

Future Research Directions and Emerging Applications in Chemical Biology

Advancements in Medicinal Chemistry Design